Cas no 1252554-80-5 (4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole)
![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole structure](https://ja.kuujia.com/scimg/cas/1252554-80-5x500.png)
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole
- [1,5]Benzoxazepino[4,3,2-cd]indazole, 10-bromo-1,2-dihydro-
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- MDL: MFCD30470936
- インチ: 1S/C13H8BrN3O/c14-7-5-9-12-11(6-7)18-10-4-2-1-3-8(10)15-13(12)17-16-9/h1-6H,(H2,15,16,17)
- InChIKey: RCVSNQLXPLWOSF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC2=C3C(=C1)NN=C3NC1C=CC=CC=1O2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 329
- トポロジー分子極性表面積: 49.9
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB542526-250mg |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole; . |
1252554-80-5 | 250mg |
€1014.50 | 2025-02-14 | ||
Fluorochem | 532140-250mg |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole |
1252554-80-5 | 95.0% | 250mg |
£951.00 | 2023-04-22 | |
abcr | AB542526-100mg |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole; . |
1252554-80-5 | 100mg |
€548.30 | 2024-08-02 | ||
1PlusChem | 1P023NJZ-1g |
4-BROMO-2,11-DIHYDROBENZO[2,3][1,4]OXAZEPINO[5,6,7-CD]INDAZOLE |
1252554-80-5 | 95% | 1g |
$1813.00 | 2024-07-09 | |
1PlusChem | 1P023NJZ-100mg |
4-BROMO-2,11-DIHYDROBENZO[2,3][1,4]OXAZEPINO[5,6,7-CD]INDAZOLE |
1252554-80-5 | 95% | 100mg |
$382.00 | 2024-07-09 | |
Fluorochem | 532140-1g |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole |
1252554-80-5 | 95.0% | 1g |
£2,375.00 | 2023-04-22 | |
Ambeed | A317022-1g |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole |
1252554-80-5 | 97% | 1g |
$1436.0 | 2024-04-25 | |
abcr | AB542526-100 mg |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole; . |
1252554-80-5 | 100MG |
€548.30 | 2023-07-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD758857-1g |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole |
1252554-80-5 | 97% | 1g |
¥9856.0 | 2023-04-04 | |
abcr | AB542526-250 mg |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole; . |
1252554-80-5 | 250MG |
€1,037.00 | 2023-07-11 |
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazoleに関する追加情報
Chemical Profile of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole (CAS No. 1252554-80-5)
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole, identified by its CAS number 1252554-80-5, is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural framework and potential pharmacological applications. This compound belongs to the oxazepine and indazole classes, which are well-known for their involvement in various biological processes and therapeutic interventions.
The molecular structure of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole features a fused ring system consisting of a benzo[2,3][1,4]oxazepine core linked to an indazole moiety. The presence of a bromine atom at the 4-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. This structural motif is particularly intriguing because it combines the properties of both oxazepine and indazole derivatives, which are known for their binding affinity to various biological targets.
In recent years, there has been growing interest in developing novel compounds that leverage the structural diversity of heterocyclic systems for therapeutic purposes. The benzo[2,3][1,4]oxazepine scaffold has been extensively studied for its potential as an antagonist or agonist at multiple receptor sites. For instance, derivatives of this class have shown promise in the treatment of neurological disorders such as epilepsy and anxiety. Similarly, indazole derivatives are recognized for their antimicrobial and anti-inflammatory properties.
The introduction of a bromine substituent at the 4-position of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole not only influences its electronic properties but also opens up avenues for further functionalization. This makes it a versatile building block for designing new molecules with tailored pharmacological profiles. Researchers have utilized this compound in the synthesis of more complex derivatives that exhibit enhanced binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole is its potential application in drug discovery. The combination of the oxazepine and indazole moieties suggests that this compound may interact with multiple receptors or enzymes simultaneously. Such multitarget engagement is increasingly recognized as a key strategy in modern drug development to achieve synergistic therapeutic effects while minimizing side effects.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. For example, modifications of the benzo[2,3][1,4]oxazepine core have led to the discovery of novel anticonvulsants and anxiolytics. Similarly, indazole derivatives have been explored for their potential in treating infectious diseases and chronic inflammatory conditions. The brominated derivative CAS No. 1252554-80-5 stands out as a promising candidate for further investigation due to its unique structural features.
The synthesis of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal catalysis and palladium-mediated cross-coupling reactions have been employed to construct the complex fused ring system efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure post-synthesis.
In terms of pharmacological activity, 4-Bromo-2-hydroxy-N-(3-methylphenyl)-3-(trifluoromethyl)benzamide CAS No 12525548005 has shown interesting interactions with biological targets that warrant further exploration. Preliminary computational studies suggest that this compound may exhibit binding affinity to receptors involved in pain modulation and neuroprotection. These findings align with ongoing research efforts aimed at identifying new therapeutic agents for neurological disorders.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes and affinities of CAS No 12525548005 with various biological targets. These simulations provide valuable insights into how structural modifications can enhance pharmacological activity while minimizing off-target effects—a critical consideration in drug development.
Future directions in the study of CAS No 12525548005 may include exploring its potential as a lead compound for drug development or using it as an intermediate in synthesizing more complex derivatives with improved pharmacokinetic properties. The versatility of this compound makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.
In conclusion, CAS No 12525548005 represents a significant advancement in heterocyclic chemistry with potential applications across multiple therapeutic areas. Its unique structural features combined with its reactivity make it a valuable asset for researchers engaged in drug discovery efforts aimed at addressing unmet medical needs worldwide.
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